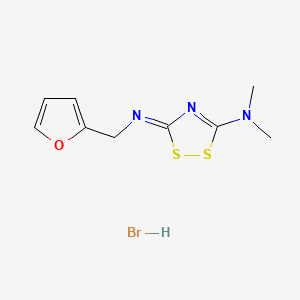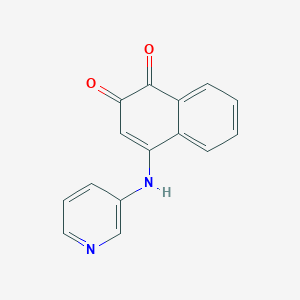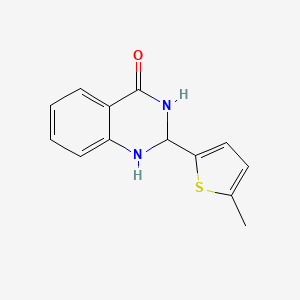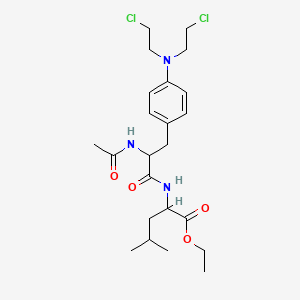
3-((Furan-2-ylmethyl)imino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC622608 is a small-molecule ligand for the V-domain immunoglobulin suppressor of T-cell activation (VISTA). VISTA is an immune checkpoint that affects the ability of T-cells to attack tumors. NSC622608 has been identified as the first small-molecule ligand for VISTA, making it a significant compound in the field of immuno-oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC622608 involves several steps, including the formation of a key intermediate through a series of reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of NSC622608 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated synthesis equipment and continuous flow reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
NSC622608 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NSC622608 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
NSC622608 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.
Biology: Employed in cell-based assays to investigate the effects of VISTA inhibition on T-cell activation and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment by enhancing T-cell-mediated immune responses against tumors.
Industry: Utilized in the development of new immunomodulatory drugs and imaging probes for cancer diagnosis and treatment
Mechanism of Action
NSC622608 exerts its effects by binding to the VISTA protein, thereby blocking its interaction with its natural ligands. This inhibition of VISTA signaling enhances T-cell activation and proliferation, leading to a more robust immune response against tumors. The molecular targets and pathways involved include the VISTA protein and downstream signaling pathways that regulate T-cell function .
Comparison with Similar Compounds
Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Uniqueness
NSC622608 is unique in its ability to specifically target the VISTA pathway, which is a relatively novel immune checkpoint in cancer therapy. Unlike other immune checkpoint inhibitors that target more well-known pathways such as PD-1 or CTLA-4, NSC622608 offers a new avenue for enhancing anti-tumor immune responses .
Properties
Molecular Formula |
C9H12BrN3OS2 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
5-(furan-2-ylmethylimino)-N,N-dimethyl-1,2,4-dithiazol-3-amine;hydrobromide |
InChI |
InChI=1S/C9H11N3OS2.BrH/c1-12(2)9-11-8(14-15-9)10-6-7-4-3-5-13-7;/h3-5H,6H2,1-2H3;1H |
InChI Key |
VVZWMEHUXGPOIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NCC2=CC=CO2)SS1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-[[4-methylidene-5-oxo-2-(4-phenylphenyl)oxolan-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B10761966.png)
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride](/img/structure/B10761967.png)
![(E)-1-[1-ethyl-4-hydroxy-4-[(E)-2-(4-methylphenyl)ethenyl]piperidin-3-yl]-3-(4-methylphenyl)prop-2-en-1-one;hydrochloride](/img/structure/B10761973.png)
![8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B10761978.png)



![Hydrazinecarbothioamide, N-methyl-2-[(5-nitro-2-thienyl)methylene]-](/img/structure/B10762012.png)

![5,3,3-Trifluoro-2-trifluoromethyl)propyl]benzoxazole](/img/structure/B10762032.png)


![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B10762061.png)
